Boc-4-amino-4-methyl-pentanoic acid
Description
Overview of Boc-Protected Unnatural Amino Acids in Contemporary Chemical Research
Amino acids are the fundamental constituents of proteins and are pivotal in a vast array of biological processes. clevelandclinic.org While nature primarily utilizes a set of 20 canonical amino acids, the field of chemical synthesis has expanded this repertoire to include a diverse array of "unnatural" amino acids. These synthetic variants, which possess altered side chains, backbones, or stereochemistry, offer a powerful toolkit for chemists and pharmacologists. By incorporating unnatural amino acids, researchers can design molecules with enhanced stability, novel functionalities, and specific therapeutic properties.
A key challenge in working with amino acids is the need to selectively protect their reactive functional groups—the amino and carboxylic acid moieties—during chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group is a widely employed tool for this purpose, particularly for the amino group. nih.gov The Boc group is favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, which prevents unwanted side reactions and simplifies the purification of the final product. chempep.comuwec.edu The use of Boc-protected unnatural amino acids has become a cornerstone of modern peptide synthesis and drug discovery, enabling the creation of complex and precisely engineered molecules. chemimpex.com
Significance of γ-Amino Acids and Branched Amino Acid Derivatives in Organic and Medicinal Chemistry
Gamma (γ)-amino acids, in which the amino group is located on the third carbon atom from the carboxyl group, represent a structurally distinct class of amino acids with significant biological and medicinal relevance. numberanalytics.com A prime example is gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability and is implicated in conditions like anxiety and stress. numberanalytics.comclevelandclinic.org The unique spatial arrangement of the functional groups in γ-amino acids allows them to adopt specific conformations and interact with biological targets in ways that their α-amino acid counterparts cannot. numberanalytics.com
Branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, are essential amino acids characterized by their non-linear aliphatic side chains. wikipedia.orgnih.gov They play vital roles in protein synthesis, metabolism, and cell signaling. wikipedia.orgnih.gov The incorporation of branched-chain structural motifs into synthetic molecules can influence their physicochemical properties, such as solubility and lipophilicity, and can impact their metabolic stability and biological activity. nih.gov The combination of a γ-amino acid scaffold with branched-chain features, as seen in Boc-4-amino-4-methyl-pentanoic acid, presents a compelling strategy for the development of novel peptidomimetics and other bioactive compounds. chemimpex.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLOTGNJNBRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249372-40-4 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile of Boc 4 Amino 4 Methyl Pentanoic Acid
Boc-4-amino-4-methyl-pentanoic acid is a synthetic amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. chemimpex.com Its unique structure, which includes a γ-amino acid backbone and a gem-dimethyl group at the 4-position, imparts specific chemical properties that are advantageous in various synthetic applications.
| Property | Value |
| IUPAC Name | 4-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid sigmaaldrich.com |
| CAS Number | 1249372-40-4 sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₁H₂₁NO₄ sigmaaldrich.comscbt.com |
| Molecular Weight | 231.29 g/mol scbt.com |
Synthesis and Characterization
The synthesis of Boc-4-amino-4-methyl-pentanoic acid and related compounds can be achieved through various organic chemistry methodologies. A common approach involves the use of readily available starting materials and established reaction pathways. For instance, a synthetic route could begin with the transformation of an appropriate precursor, followed by the introduction of the Boc protecting group. rsc.org
One general strategy for synthesizing Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com The synthesis of γ-amino acids can be accomplished through methods like the Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. numberanalytics.com
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the Boc group, the pentanoic acid chain, and the methyl groups.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.
Applications in Medicinal Chemistry and Drug Discovery Programs
Development of Novel Pharmaceutical Candidatesbenchchem.comscbt.com
The structural framework of Boc-4-amino-4-methyl-pentanoic acid, characterized by the presence of a gem-dimethyl group on the carbon atom adjacent to the amino group, makes it a valuable starting material for creating peptidomimetics and other small molecules with therapeutic potential. The Boc protecting group facilitates its use in standard peptide synthesis protocols, allowing for the controlled and stepwise assembly of complex structures. Its similarity to naturally occurring amino acids suggests potential roles in modulating enzyme activity and influencing metabolic pathways.
Exploration in Neuropharmacological Agents
The scaffold of aminopentanoic acid is of significant interest in the development of neuropharmacological agents. Research has shown that derivatives of pentanoic acid can act as novel calcium channel antagonists, demonstrating efficacy in various animal models of pain. nih.gov Furthermore, enantiomers of the related compound 4-aminopentanoic acid (4APA) have been found to act as false GABAergic neurotransmitters. nih.gov This suggests that they can be taken up into nerve terminals, reduce endogenous GABA concentrations, and be released upon membrane depolarization. nih.gov This activity is significant as imbalances in the pathways linking excitatory and inhibitory neurotransmission are implicated in numerous psychiatric and neurological disorders. nih.gov The unique substitution pattern of this compound offers a template for developing new agents that could modulate GABAergic systems or other neurological targets.
Design of Therapeutic Agents for Metabolic Disorders
Derivatives of pentanoic acid have been investigated for their potential role in managing metabolic disorders. For instance, 4-methylpentanoic acid has been linked to cholesterol metabolism. medchemexpress.com The structural similarity of this compound to natural amino acids suggests its potential to influence metabolic pathways through enzyme modulation. This makes it a candidate for designing peptidomimetics or small molecules aimed at treating conditions like diabetes. An example of a related therapeutic approach is the development of dual agonists for glucagon-like peptide-1 (GLP-1) and gastrin, which can improve glycemic control and increase pancreatic β-cell mass. medchemexpress.com
Synthesis of Anti-tumor Agents and Enzyme Activators (e.g., SHP1 Activators)
A promising application of amino acid derivatives is in the synthesis of anti-tumor agents, particularly through the activation of specific enzymes. The protein tyrosine phosphatase SHP1 is a known negative regulator of signaling pathways that promote cell proliferation and survival, such as those involving STAT3, ERK, and Akt. mdpi.com Activating SHP1 is therefore considered a viable strategy for cancer therapy. mdpi.com
Researchers have synthesized a series of 3-amino-4,4-dimethyl lithocholic acid derivatives that act as allosteric activators of SHP1. nih.gov These compounds have demonstrated potent anti-tumor effects against leukemia and lung cancer cells. nih.gov The presence of the amino group is crucial for the interaction with the SHP1 binding site. mdpi.com This highlights the utility of amino acid-like structures, such as the one provided by this compound, in designing selective enzyme activators for oncology.
| Compound | SHP1 Activation (EC₅₀) | Maximum Activation Fold | Selectivity over SHP2 | Anti-tumor Activity (IC₅₀) |
|---|---|---|---|---|
| 5ba | > 50 µM | > 32-fold | Data Not Available | Data Not Available |
| 5az-ba | 1.54–2.10 µM | 7.63–8.79-fold | > 32-fold | 1.65–5.51 µM |
Application in Neutral Endopeptidase (NEP) Inhibitor Development
This compound and its structural analogs are valuable intermediates in the synthesis of neutral endopeptidase (NEP) inhibitors. google.comgoogle.com NEP is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). nih.gov By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis. This mechanism is beneficial for treating cardiovascular conditions like hypertension, congestive heart failure, and renal insufficiency. google.comgoogle.com
The development of NEP inhibitors often involves creating biaryl substituted 4-amino-butyric acid amide derivatives. google.com A well-known example is the prodrug Sacubitril, which is part of the angiotensin receptor-neprilysin inhibitor (ARNi) class. The synthesis of such complex molecules frequently employs protected amino acids, like Boc-protected derivatives, to control the stereochemistry and ensure the correct assembly of the final compound. google.com For instance, the synthesis of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester utilizes a Boc-protected amino acid precursor. google.com
| Compound Name | Core Structure | Therapeutic Application |
|---|---|---|
| N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester | Biaryl substituted 4-amino-butyric acid amide | Cardiovascular disorders (e.g., hypertension, heart failure) google.comgoogle.com |
| (2R)-2-[(1-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}cyclopentyl)methyl]pentanoic acid | Pentanoic acid derivative | Experimental NEP inhibitor researchgate.net |
Targeting Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's)
The synthesis of potential treatments for neurodegenerative diseases often relies on chiral building blocks like amino acid derivatives. Specifically, (R)-4-aminopentanoic acid, a close analog of the title compound, is a key intermediate in the creation of pharmaceutical agents for central nervous system injuries and devastating neurodegenerative conditions including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.org The Boc-protected form allows for its incorporation into more complex molecules designed to cross the blood-brain barrier and interact with specific targets in the brain. For example, the synthesis of L-DOPA-GABA conjugates, designed to treat Parkinson's disease, utilizes Boc-protected GABA to facilitate the chemical reactions. google.com Similarly, research into new treatments for Alzheimer's disease has involved the synthesis of peptide derivatives designed to inhibit enzymes like β-secretase, a process that employs Boc-protected amino acids. nih.gov
Research into Muscarinic M₄ Receptor Agonists
(R)-4-aminopentanoic acid serves as a vital intermediate in the synthesis of agonists for the muscarinic M₄ receptor. nih.govfrontiersin.org The M₄ receptor is a member of the G protein-coupled receptor superfamily and is a significant target in the central nervous system. google.com M₄ receptor agonists are being investigated for their potential in treating the symptoms of Alzheimer's disease and other neurological disorders. mdpi.com The potentiation of M₄ activation in the brain can modulate neurotransmitter release and neuronal activity, offering a therapeutic avenue for conditions like Parkinson's disease and dystonia. nih.gov The use of this compound and its analogs provides a synthetic route to these promising therapeutic agents.
Utilization as Chiral Building Blocks in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its use as a chiral building block. rsc.org Chiral molecules exist in non-superimposable mirror-image forms (enantiomers), and often only one enantiomer exhibits the desired therapeutic effect. This compound provides a synthetically versatile scaffold for constructing complex, stereochemically defined molecules.
The tert-butoxycarbonyl (Boc) group is crucial in this context; it serves as a temporary protecting group for the amino functionality. smolecule.com This protection prevents the amine from participating in unwanted side reactions during the assembly of a larger molecule, such as a peptide or peptidomimetic. chemimpex.com The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for subsequent chemical modifications. smolecule.com
Its structure, which includes chiral centers, makes it a valuable starting material for stereoselective synthesis, a critical process in modern drug development aimed at producing single-enantiomer drugs with improved efficacy. smolecule.comfrontiersin.org Researchers utilize such building blocks to create peptidomimetics—molecules that mimic the structure of natural peptides but often have enhanced stability and bioavailability. frontiersin.org For instance, related chiral amino acid derivatives are key intermediates in the synthesis of drugs like Sacubitril, a neprilysin inhibitor used for heart failure. chemicalbook.com The defined stereochemistry of these building blocks is essential for ensuring the final drug molecule has the correct three-dimensional shape to interact effectively with its biological target.
Table 1: Properties of this compound as a Chiral Building Block
| Property | Description | Reference |
|---|---|---|
| Boc Protecting Group | Protects the amino group during synthesis, allowing for controlled, stepwise reactions. It is easily removable under mild acidic conditions. | smolecule.comchemimpex.com |
| Chiral Center | The inherent chirality of the molecule allows for the synthesis of stereochemically pure pharmaceuticals, which is crucial for biological activity and safety. | smolecule.comfrontiersin.org |
| Structural Scaffold | Provides a unique and rigid backbone that can be incorporated into peptides and peptidomimetics to influence their conformation and stability. | frontiersin.org |
| Versatility | Serves as an intermediate in the synthesis of a wide range of compounds with potential therapeutic effects. | chemimpex.com |
Research in Biopharmaceuticals and Protein Engineering
This compound is also a subject of significant interest in the fields of biopharmaceuticals and protein engineering. It is classified as a biochemical used in proteomics research, which involves the large-scale study of proteins. scbt.com Its incorporation into peptides and proteins allows for the creation of novel biopharmaceutical candidates with tailored properties. chemimpex.com
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a more complex and functional construct. While direct evidence for this compound in specific bioconjugation reactions is specialized, the class of compounds it belongs to is integral to these processes. fluorochem.co.uk For example, non-canonical amino acids can be functionalized with reactive groups like azides or alkynes, which can then participate in "click chemistry" reactions for highly efficient and specific bioconjugation. acs.org Such strategies are employed in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. fluorochem.co.uk The unique structural features of amino acids like this compound can be exploited to create stable and specific linkages in these advanced therapeutic systems. fluorochem.co.uk
A significant area of research is the use of non-canonical amino acids to design modified proteins and enzymes with enhanced properties. chemimpex.com Natural peptides and proteins often suffer from poor stability in the body due to rapid degradation by enzymes. nih.gov Incorporating unnatural amino acids like this compound into a peptide sequence can create peptidomimetics that are resistant to this enzymatic degradation. frontiersin.org This increased stability enhances the molecule's bioavailability and therapeutic potential. The gem-dimethyl group on the alpha-carbon of this amino acid can also restrict the conformational flexibility of the peptide backbone, locking it into a specific shape that may lead to higher binding affinity for its target. nih.gov This approach is used to develop more potent enzyme inhibitors and receptor modulators.
Research indicates that amino acid derivatives are utilized in the creation of more effective drug delivery systems, including those for vaccines and gene therapies. chemimpex.com Self-assembling peptides containing unnatural amino acids can form hydrogels, which are biocompatible materials used for the sustained release of drugs. researchgate.net These hydrogel-based systems can encapsulate therapeutic agents, protecting them from degradation and releasing them slowly over time at the target site. researchgate.net The chemical properties of the amino acid building blocks are critical for controlling the physical characteristics of the hydrogel, such as its porosity and degradation rate, thereby fine-tuning the drug release profile. researchgate.net
Table 2: Research Findings in Biopharmaceutical Applications
| Application Area | Research Finding | Significance | Reference |
|---|---|---|---|
| Proteomics | Classified as a biochemical for proteomics research. | Enables the study of protein structure and function by introducing modified amino acids. | scbt.com |
| Peptidomimetics | Used as a precursor for peptidomimetics with enhanced stability and bioavailability. | Overcomes the limitations of natural peptides as drugs, such as rapid enzymatic degradation. | frontiersin.org |
| Drug Delivery | Aids in the design of effective delivery systems for biopharmaceuticals. | Can be used to create materials like hydrogels for sustained and targeted drug release. | chemimpex.comresearchgate.net |
| Protein Engineering | Incorporation into proteins can enhance their functionality and stability. | Allows for the creation of novel enzymes and therapeutic proteins with improved properties. | chemimpex.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Therapeutic Agent Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural features influence their biological activity. smolecule.com The goal is to identify the key parts of a molecule (the pharmacophore) responsible for its therapeutic effect and to optimize the structure for improved potency and reduced side effects.
This compound and its derivatives are employed in SAR studies to investigate the link between molecular structure and biological function. smolecule.com By systematically modifying the structure—for instance, by changing the substituents on the pentanoic acid chain or replacing the Boc group with other functionalities—researchers can probe how these changes affect the compound's interaction with a biological target, such as an enzyme or receptor. nih.gov For example, studies on derivatives of the related compound methyl 4-aminobenzoate (B8803810) have been conducted to understand how different chemical groups affect the inhibition of key enzymes like glutathione (B108866) reductase. nih.gov The rigid and well-defined structure of this compound provides a stable scaffold upon which such systematic modifications can be made, yielding clear and interpretable SAR data that guides the development of new therapeutic agents. smolecule.com
Development of Innovative Functional Materials and Polymers
In materials science, Boc-protected amino acids are instrumental in the development of advanced functional materials. chemimpex.com These compounds can be integrated into polymer chains to create materials with tailored properties, such as specific thermal characteristics, pH responsiveness, and biocompatibility. The structural analogue, L-leucine, has been used to synthesize chiral vinyl monomers that are then polymerized to create polymers with ordered conformations sensitive to external stimuli like pH. researchgate.net Similarly, research on related Boc-protected amino acid esters, such as those derived from L-valine, has shown their utility in creating complex polymer architectures like hyperbranched polymers and star polymers through controlled radical polymerization techniques. rsc.org
A key area of application for this compound is in the synthesis of biodegradable polymers. chemimpex.com There is a significant research focus on developing synthetic polymers from natural building blocks like amino acids to create materials that are biocompatible and can be safely absorbed or degraded. researchgate.net
Polymers derived from amino acids, such as polyesters and polyesteramides, are of great interest for biomedical and environmental applications. researchgate.netmdpi.com The general approach involves the polymerization of monomers derived from amino acids. For instance, α-hydroxy acids derived from natural amino acids like leucine (B10760876) can be synthesized and then polymerized through direct condensation to form polyesters. mdpi.comresearchgate.net The molecular weight and degradation behavior of these polymers can be controlled by copolymerizing them with other monomers like lactic acid or 6-hydroxyhexanoic acid. mdpi.com
While specific research detailing the direct polymerization of this compound is not abundant, the established methods for similar amino acid derivatives provide a clear pathway for its use. The process would typically involve the deprotection of the Boc group to free the amine, or the activation of the carboxylic acid, to allow for polymerization into polyesteramides or polyamides. The resulting polymers are expected to exhibit biodegradability, breaking down into the constituent amino acid and other small molecules.
Table 1: Research on Polymers from Amino Acid Derivatives
| Polymer Type | Monomer(s) | Polymerization Method | Key Findings |
|---|---|---|---|
| Poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid) | Methacryloyl chloride and L-leucine | Free radical polymerization | Resulting polymer exhibits pH-responsive swelling and deswelling characteristics. researchgate.net |
| Hyperbranched Polymers | Boc-L-valine acryloyloxyethyl ester and a trithiocarbonate | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Synthesis of pH-responsive cationic polymers after Boc-deprotection. rsc.org |
Formulation and Development of Agrochemical Solutions
This compound is considered a valuable component in the development and formulation of modern agrochemical solutions. chemimpex.com Its ability to modify chemical properties makes it a key ingredient for creating innovative products in this sector. chemimpex.com While detailed public research on its specific applications is limited, the role of amino acid derivatives in agrochemicals is generally to enhance efficacy, improve plant uptake, or act as a building block for the active ingredient itself. Related Boc-protected amino acid derivatives are noted for their use in synthesizing agrochemicals. aaronchem.com The structural features of this compound allow it to be incorporated into more complex molecules designed to have specific biological activities, potentially leading to the development of new classes of herbicides, pesticides, or plant growth regulators.
Physicochemical Properties
General Strategies for N-Boc Protection of Amino Acids
The protection of the amine functionality is a cornerstone of peptide chemistry and the synthesis of amino acid derivatives. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in a wide range of conditions and its facile removal under moderately acidic conditions. rsc.orgfau.de
Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) and Related Reagents
The most prevalent method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. rsc.org This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide, or organic amines like triethylamine (B128534) (Et₃N). acs.orgyoutube.com The reaction is often carried out in a mixed solvent system, such as dioxane/water or THF/water, to accommodate the solubility of both the amino acid and the Boc anhydride. youtube.com
For amines that exhibit lower reactivity, such as aromatic amines, or to accelerate the reaction, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is frequently employed. fau.de An alternative, environmentally conscious approach involves conducting the N-tert-butyloxycarbonylation in an aqueous medium with a minimal amount of acetone, which proceeds efficiently without the need for a catalyst. acs.orgnih.gov
Catalytic Approaches to N-Boc Protection
While the standard Boc₂O reaction is robust, various catalytic systems have been developed to improve efficiency, selectivity, and reaction conditions, particularly for complex substrates. These methods often offer milder conditions, faster reaction times, and easier purification. researchgate.net Organocatalysts such as guanidine (B92328) hydrochloride have proven effective, as have heterogeneous catalysts like Amberlyst-15, which can be easily removed by filtration and reused. researchgate.net Other notable catalytic systems include ionic liquids and metal-free catalysts like thiourea, which operates through hydrogen bond activation of the Boc anhydride. researchgate.netorganic-chemistry.org
Table 1: Selected Catalytic Systems for N-Boc Protection of Amines This table is interactive and allows for sorting and filtering of data.
Orthogonal Protection Strategy Integration
In the synthesis of complex molecules like peptides, multiple protecting groups are often required. An orthogonal protection strategy is crucial, wherein different protecting groups can be selectively removed in any order under distinct reaction conditions. nih.goviris-biotech.de The Boc group is a key component of such strategies. The most widely used orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) combination. iris-biotech.de In this scheme, the N-terminal Fmoc group is temporary and removed by a base (commonly piperidine), while the Boc group (and other tBu-based side-chain protectors) is stable to base but is cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.debiosynth.com
Another common, albeit quasi-orthogonal, strategy pairs the Boc group with benzyl (B1604629) (Bzl)-based groups. iris-biotech.deresearchgate.net Both are removed by acidic conditions, but their differing lability allows for selective cleavage; Boc is removed with moderate acids like TFA, whereas Bzl groups require stronger acids like hydrofluoric acid (HF) or can be removed by catalytic hydrogenolysis, a condition to which the Boc group is stable. fau.deresearchgate.net
Stereoselective and Asymmetric Synthesis of this compound and Related Chiral γ-Amino Acids
The synthesis of γ-amino acids, particularly those with substitution at the γ-carbon, presents a significant synthetic challenge. The creation of a quaternary stereocenter, as required for the 4-methyl substituted title compound, adds another layer of complexity. While specific literature on the asymmetric synthesis of this compound is scarce, several advanced catalytic methods have been developed for structurally related γ,γ-disubstituted γ-amino acids.
Enantioselective Synthetic Routes Employing Chiral Auxiliaries and Catalysts
Asymmetric catalysis and the use of chiral auxiliaries are the most powerful tools for establishing stereocenters with high enantiomeric purity. nih.govlibretexts.org These methods avoid the need for resolving racemic mixtures and provide direct access to the desired enantiomer.
A highly relevant and innovative approach involves the copper-catalyzed asymmetric ring-opening of γ,γ-disubstituted-γ-butyrolactones. This method uses a chiral copper catalyst to react non-strained lactones with various amines, directly affording highly functionalized and enantioenriched γ-amino acids that feature a quaternary stereocenter. This strategy is characterized by its broad substrate scope and excellent enantioselectivity. nih.gov
Another powerful strategy is the catalytic asymmetric umpolung (polarity reversal) of imines. For instance, chiral phase-transfer catalysts derived from cinchona alkaloids can mediate the reaction between imines and enones. This C-C bond-forming reaction generates chiral γ-amino ketones, which are versatile precursors that can be converted to the desired γ-amino acids through subsequent transformations. acs.org
Organocatalysis also offers potent routes to γ-amino acid precursors. The enantioselective Michael addition of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidine (B122466) derivatives, produces β-substituted-δ-nitroalcohols. organic-chemistry.org These intermediates can be efficiently converted into the corresponding protected γ-amino acids, demonstrating a streamlined and highly enantioselective method that avoids chiral auxiliaries. organic-chemistry.orgthieme.de
Table 2: Example of Asymmetric Synthesis of a γ,γ-Disubstituted γ-Amino Acid This table is interactive and allows for sorting and filtering of data.
Diastereoselective Glycine (B1666218) Enolate Alkylations
Diastereoselective alkylation of glycine enolates is a powerful strategy for the asymmetric synthesis of α-amino acids and their derivatives. documentsdelivered.com This method often employs chiral auxiliaries to control the stereochemical outcome of the reaction. harvard.eduthieme-connect.com The chiral auxiliary is temporarily attached to the glycine molecule, directing the approach of the electrophile to one face of the enolate, thus leading to a high degree of diastereoselectivity. harvard.eduthieme-connect.com
One notable example involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.gov These complexes serve as stable yet reactive nucleophilic glycine equivalents. nih.gov The metal coordination to the nitrogen atom of the Schiff base influences the reactivity and stereocontrol of subsequent reactions. nih.gov Michael addition reactions between these chiral Ni(II) complexes and α,β-unsaturated carbonyl compounds have been shown to be a synthetically powerful approach for preparing β-substituted pyroglutamic acids with high optical purity. nih.gov
The choice of base and reaction conditions is crucial for achieving high diastereoselectivity. For instance, in the alkylation of esters derived from carbohydrate-based chiral auxiliaries, the use of sodium hexamethyldisilazide (NaHMDS) can lead to the formation of a specific metal-associated Z-enolate, resulting in highly diastereoselective alkylation. thieme-connect.com In contrast, other bases like lithium diisopropylamide (LDA) may lead to lower selectivity or even a reversal of stereoselectivity. thieme-connect.com
Applications of Chiral Triflate Esters
Chiral triflate esters are highly effective electrophiles in nucleophilic substitution reactions due to the excellent leaving group ability of the triflate group. nih.gov This property is particularly advantageous in SN2 reactions where inversion of configuration at a stereocenter is desired. nih.gov The use of chiral triflate esters allows for the synthesis of a wide range of chiral molecules, including amino acid derivatives, with high enantiomeric and diastereomeric purity. nih.govacs.orgacs.org
A general method involves the conversion of enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters. nih.gov These triflates can then be displaced by various nucleophiles, such as aminopyrrolidine and aminopiperidine derivatives, to afford the desired N-(aminocycloalkylene)amino acid derivatives with inversion of configuration. nih.gov This approach has been successfully applied to the synthesis of various 2-[(Boc-amino)piperidinyl]alkanoates with good yields. nih.gov
The reaction conditions, such as solvent and temperature, can significantly impact the yield and enantioselectivity of these reactions. For example, in the palladium-catalyzed asymmetric α-alkenylation of alkylamines with vinyl triflates, solvent screening revealed a significant impact on the reaction yield, while the enantioselectivity was less affected. acs.orgacs.org
Biocatalytic Approaches to Chiral γ-Amino Acid Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amino acids. acs.orgrsc.orgnih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions, making them attractive for industrial applications. acs.orgrsc.org
Enzymatic Reductive Amination with Engineered Dehydrogenases
Engineered dehydrogenases, particularly amine dehydrogenases (AmDHs), are valuable biocatalysts for the asymmetric reductive amination of ketones to produce chiral amines. acs.orgnih.govresearchgate.netnih.gov These enzymes utilize a cofactor, typically NAD(P)H, to deliver a hydride to the imine intermediate formed from the ketone and ammonia, resulting in a chiral amine with high enantiomeric excess. nih.govnih.gov
Directed evolution and structure-guided engineering have been instrumental in developing AmDHs with altered substrate specificity and improved catalytic activity. acs.orgresearchgate.netnih.gov For instance, phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH) have been engineered to accept non-carboxylated ketone substrates, expanding their synthetic utility. researchgate.net A notable example is the engineering of a glutamate (B1630785) dehydrogenase, which was successfully tailored to catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid, a valuable γ-amino acid. frontiersin.org
The reaction conditions, including pH and the choice of cofactor regeneration system, are critical for the efficiency of enzymatic reductive amination. nih.gov Formate (B1220265) dehydrogenase (FDH) is often coupled with the AmDH to regenerate the NADH cofactor, using formate as a sacrificial substrate. nih.govnih.gov
Optimization of Stereocontrol and Enantiomeric Excess in Biotransformations
Achieving high stereocontrol and enantiomeric excess (ee) is a primary goal in biocatalytic synthesis. researchgate.netresearchgate.net Several strategies are employed to optimize these parameters in biotransformations for producing chiral γ-amino acids.
One approach is the kinetic resolution of racemic amino acids using ω-transaminases (ω-TAs). researchgate.net These enzymes can selectively convert one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomerically pure amino acid. researchgate.net For example, enantiomerically pure (R)- and (S)-γ-amino acids have been successfully synthesized with >99% ee using ω-TAs through kinetic resolution and asymmetric synthesis, respectively. researchgate.net
Process optimization, including substrate concentration, enzyme loading, and reaction time, is crucial for maximizing both yield and enantiomeric excess. nih.govresearchgate.net Statistical experimental design and optimization techniques can be employed to identify the optimal reaction conditions. nih.govresearchgate.net For instance, in the biocatalytic reduction of ketoesters, process development led to a significant improvement in the yield of the desired chiral alcohol. nih.govresearchgate.net Furthermore, the choice of the enzyme itself is critical, as different enzymes can exhibit different stereoselectivities. nih.gov
Nucleophilic Substitution Reactions in Chiral Amino Acid Derivative Synthesis
Nucleophilic substitution reactions are fundamental transformations in organic chemistry and are widely used for the synthesis of chiral amino acid derivatives. masterorganicchemistry.comnih.gov These reactions involve the displacement of a leaving group by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com
In the context of chiral amino acid synthesis, SN2 reactions are particularly valuable as they proceed with inversion of configuration at the stereocenter, allowing for the stereospecific synthesis of the desired enantiomer. nih.gov A classic example is the synthesis of α-amino acids from α-bromo carboxylic acids via SN2 substitution with ammonia. libretexts.org
The use of chiral electrophiles, such as chiral triflate esters, in reactions with nucleophiles like aminopyrrolidines and aminopiperidines, provides a reliable method for synthesizing chiral amino acid derivatives with high stereochemical control. nih.gov The triflate group, being an excellent leaving group, facilitates the nucleophilic attack and ensures a clean inversion of stereochemistry. nih.gov
Organocatalysis has also emerged as a powerful tool for promoting nucleophilic substitution reactions in an enantioselective manner. bohrium.comfrontiersin.org Chiral aldehydes, for instance, can catalyze the direct α-substitution of N-unprotected amino acid esters with various halides, producing α,α-disubstituted α-amino acids with good to excellent enantioselectivities. bohrium.com
Specific Synthetic Pathways and Reaction Conditions for the Compound
While specific synthetic pathways for this compound are not extensively detailed in the provided search results, general methodologies for the synthesis of related γ-amino acids can be inferred and applied. A plausible synthetic route could involve the following key steps:
Michael Addition: A Michael addition of a nucleophile to a suitable α,β-unsaturated precursor would establish the carbon skeleton. For instance, the conjugate addition of a methyl group equivalent (e.g., from an organocuprate) to a protected γ-amino-α,β-unsaturated ester could be a viable strategy. Organocatalytic Michael additions have been successfully employed for the synthesis of γ-amino acid precursors. nih.govthieme.de
Introduction of the Amino Group: The amino group could be introduced via reductive amination of a corresponding keto acid. frontiersin.org Engineered dehydrogenases have shown great potential in catalyzing such transformations with high stereoselectivity. frontiersin.orgacs.orgdntb.gov.ua
Protection of the Amino Group: The final step would involve the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org
The table below outlines a hypothetical reaction scheme based on these general principles.
Table 1: Hypothetical Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Michael Addition | Methyl cuprate (B13416276) (CH₃)₂CuLi, THF, -78 °C | Protected 4-methyl-5-oxopentanoate |
| 2 | Reductive Amination | Engineered Amine Dehydrogenase, NH₃, NADH, Cofactor regeneration system (e.g., FDH/formate), Buffer (pH ~8.5) | 4-Amino-4-methyl-pentanoic acid |
| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃), Dioxane/Water, Room Temperature | This compound |
It is important to note that the specific conditions for each step would require experimental optimization to achieve the desired yield and purity of this compound.
Preparation from Natural Amino Acid Precursors
The synthesis of this compound from natural amino acid precursors is a conceptually challenging route. Natural amino acids possess a predefined stereocenter at the α-carbon. Transforming these precursors into the target molecule would necessitate extensive and complex chemical modifications. These would include the removal of the original carboxyl group, the introduction of a three-carbon chain, and the construction of a quaternary center at a position remote from the original α-carbon. Such a multi-step process would likely be inefficient and low-yielding, making it an unattractive approach for the large-scale synthesis of this compound.
Transformations Involving Methylated Pentanoic Acid Backbones
A more direct and feasible approach to the synthesis of this compound involves the construction and functionalization of a methylated pentanoic acid backbone. This strategy allows for the introduction of the key structural elements in a more controlled manner.
One plausible pathway commences with a suitable pentanoic acid derivative, which is then elaborated to introduce the amino functionality at the C4 position. A common method for introducing an amino group is through the reduction of a nitro group. For instance, the synthesis could start from a 4-methyl-4-nitropentanoic acid precursor. The reduction of the nitro group to a primary amine can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with metals like zinc or iron in acidic media.
Another potential route involves the transformation of a hydroxyl group into an amino group. For example, the synthesis of (R)-3-hydroxy-4-methylpentanoic acid has been reported in the literature and could serve as a key intermediate. orgsyn.org The hydroxyl group could then be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). Subsequent reduction of the azide would yield the desired amine.
A classic method that could be adapted for this synthesis is the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of a carboxylic acid. libretexts.org Starting with 4-methylpentanoic acid, this reaction would introduce a bromine atom at the C2 position. However, to achieve the desired 4-amino substitution, a different starting material, such as a derivative of 4-methylpentanoic acid with a functional group at the C4 position amenable to conversion to an amine, would be necessary.
A modern and highly efficient approach to the synthesis of related aminopentanoic acids involves enzymatic reductive amination. For example, the synthesis of (R)-4-aminopentanoic acid from levulinic acid has been achieved with high stereoselectivity using an engineered glutamate dehydrogenase. frontiersin.org This biocatalytic method highlights the potential for developing enzymatic routes to 4-amino-4-methyl-pentanoic acid, which could offer significant advantages in terms of stereocontrol and environmental sustainability.
| Starting Material | Key Transformation | Reagents | Product |
| 4-Methyl-4-nitropentanoic acid | Reduction of nitro group | H₂, Pd/C or Zn, HCl | 4-Amino-4-methylpentanoic acid |
| (R)-3-Hydroxy-4-methylpentanoic acid | Hydroxyl to amine conversion | 1. TsCl, py 2. NaN₃ 3. H₂, Pd/C | 4-Amino-4-methylpentanoic acid |
| Levulinic acid derivative | Enzymatic reductive amination | Engineered dehydrogenase, NH₃, cofactor | Aminopentanoic acid derivative |
Challenges in Chemical Synthesis and Stereoselectivity Control
The primary challenge in the synthesis of 4-amino-4-methyl-pentanoic acid and its derivatives lies in the construction of the quaternary stereocenter at the C4 position if a specific enantiomer is desired. The presence of two methyl groups on the same carbon atom sterically hinders the approaches of reagents, making the introduction of the amino group with high stereocontrol a difficult task.
Several advanced synthetic methods have been developed to address the challenge of creating stereogenic quaternary centers in amino acids. nih.govacs.orgnih.gov These include:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective formation of C-N bonds. For instance, palladium/copper dual catalysis has been successfully employed for the stereoselective allylic alkylation of Schiff base-activated amino acids to generate α,α-dialkyl α-amino acids with excellent enantioselectivities. acs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. N-tert-butanesulfinyl imines, for example, have proven to be versatile intermediates for the stereoselective synthesis of α-disubstituted amino acids. nih.gov The chiral sulfinyl group guides the nucleophilic addition to the imine, allowing for the formation of the desired stereoisomer.
Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids. nih.gov This method allows for the generation of radical intermediates under mild conditions, which can then undergo stereoselective addition to chiral acceptors.
The choice of synthetic strategy will depend on the desired stereochemistry and the scalability of the process. For racemic this compound, simpler methods may suffice. However, for the preparation of enantiomerically pure forms, the use of advanced catalytic or auxiliary-based methods is indispensable.
Protecting Group Chemistry in Complex Multi-step Syntheses
In any multi-step synthesis of a complex molecule like this compound, protecting group chemistry plays a pivotal role. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. nih.govorganic-chemistry.orgfishersci.co.ukbeilstein-journals.org
The introduction of the Boc group onto the nitrogen atom of 4-amino-4-methyl-pentanoic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.govfishersci.co.uk The reaction can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile, with bases such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP). fishersci.co.uk
| Reaction | Reagent | Base | Solvent |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, or DMAP | Water, THF, Acetonitrile |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | - | Dichloromethane (B109758) (DCM), Methanol (B129727), Ethyl Acetate |
The Boc group is stable to many nucleophiles and bases, making it orthogonal to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids.
The removal of the Boc group (deprotection) is typically accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate. fishersci.co.ukbeilstein-journals.org The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. The careful choice of protecting group strategy is crucial for the successful synthesis of peptides and other complex molecules derived from this compound.
Role as a Key Building Block in Peptide Synthesis
This compound serves as a fundamental building block in the intricate process of peptide synthesis. chemimpex.comchemimpex.com The Boc group is a well-established protecting group for the α-amino function of amino acids, preventing unwanted reactions during the formation of peptide bonds. nih.govyoutube.com This protection is crucial for the controlled and sequential assembly of amino acids into a desired peptide chain.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and Boc-protected amino acids are integral to this methodology. chempep.comsigmaaldrich.com In Boc-based SPPS, the first Boc-protected amino acid is anchored to a solid support, typically a resin. chempep.com The Boc group is then removed using an acid, such as trifluoroacetic acid (TFA), to expose the free amine for coupling with the next Boc-protected amino acid. chempep.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of this compound in this process allows for its precise incorporation into the growing peptide chain, contributing its unique structural properties to the final molecule.
While SPPS is widely used, solution-phase peptide synthesis remains a relevant method, particularly for large-scale production. nih.gov In this approach, the peptide is synthesized in a homogenous solution. Boc-protected amino acids, including this compound, are also employed in solution-phase synthesis. nih.gov Although Boc-amino acids are generally sparingly soluble in water, techniques have been developed to create water-dispersible nanoparticles of these compounds, facilitating their use in more environmentally friendly aqueous reaction conditions. nih.gov
The Boc protecting group on this compound is instrumental in the selective modification of peptide sequences. chemimpex.com By protecting the primary amine, it allows chemists to perform reactions on other functional groups within the peptide without affecting the N-terminus. chemimpex.com This selectivity is critical for creating complex and specifically functionalized peptides for various research and therapeutic applications.
Table 1: Key Aspects of this compound in Peptide Synthesis
| Application Area | Key Role of this compound | Relevant Synthesis Technique |
| Building Block | Provides a stable, protected amino acid for sequential addition. chemimpex.comchemimpex.com | SPPS, Solution-Phase Synthesis |
| Protecting Group | The Boc group prevents unwanted side reactions at the N-terminus. chemimpex.comchemimpex.com | SPPS, Solution-Phase Synthesis |
| Selective Modification | Enables chemical modifications at other sites within the peptide. chemimpex.com | Post-synthesis Modification |
Design and Synthesis of Peptidomimetics and Peptide Analogs
The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a major focus in medicinal chemistry. This compound is a valuable component in the design and synthesis of these analogs, offering ways to overcome the inherent limitations of natural peptides as drugs. chemimpex.comnih.gov
A significant challenge with peptide-based drugs is their rapid degradation by proteases in the body, leading to a short in vivo half-life. nih.govanr.fr The incorporation of unnatural amino acids like this compound is a key strategy to enhance metabolic stability. nih.gov The presence of the methyl group on the fourth carbon atom can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. This modification can lead to improved pharmacokinetic profiles, allowing for less frequent administration. Other strategies to improve stability include the use of D-amino acids and cyclization. nih.govresearchgate.net
The biological activity of a peptide is intimately linked to its three-dimensional conformation. nih.gov The incorporation of α,α-disubstituted amino acids, such as the 4-methyl-substituted core of this compound, can introduce conformational constraints into the peptide backbone. nih.gov This rigidity can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity. By reducing the conformational flexibility, the entropic penalty of binding to a target is lowered, which can enhance binding affinity. nih.gov
Table 2: Research Findings on Peptidomimetic Design
| Research Focus | Finding | Implication for Drug Design |
| Metabolic Stability | Incorporation of unnatural amino acids with steric bulk can reduce proteolytic degradation. nih.gov | Longer in vivo half-life and improved pharmacokinetic properties. |
| Conformational Rigidity | Introduction of sterically hindered residues can pre-organize the peptide into a bioactive shape. nih.gov | Increased binding affinity, potency, and selectivity for the target receptor. |
| Peptide Stapling | Covalent cross-linking of amino acid side chains can stabilize secondary structures like α-helices. nih.gov | Enhanced stability and cell permeability of peptide-based therapeutics. |
Tailoring Biological Activity Through Side Chain and Backbone Modifications
The strategic modification of peptide side chains and backbones is a cornerstone of modern drug design, aiming to enhance therapeutic properties such as potency, selectivity, and stability. nih.govupc.edu The incorporation of non-natural amino acids like this compound plays a pivotal role in this process.
Modifications to the peptide backbone, such as the introduction of a β-amino acid like this compound, can increase resistance to proteolytic degradation. upc.edu Natural peptides are often susceptible to rapid breakdown by proteases, limiting their therapeutic utility. The altered backbone structure resulting from the inclusion of a β-amino acid is not recognized as efficiently by these enzymes, leading to a longer in vivo half-life. upc.edu
| Modification Strategy | Effect on Peptide Properties | Rationale |
| Side Chain Modification (C4-Methyl Group) | Increased Potency and Selectivity | Steric hindrance restricts conformational flexibility, favoring the bioactive conformation. |
| Backbone Modification (β-Amino Acid) | Enhanced Proteolytic Stability | Altered backbone structure is a poor substrate for proteases, leading to a longer half-life. upc.edu |
Incorporation into Biologically Active Peptides
The versatility of this compound allows for its incorporation into a diverse range of biologically active peptides, from therapeutic proteins to natural product synthesis. chemimpex.com
Synthesis of Therapeutic Proteins and Enzymes
The synthesis of therapeutic proteins and enzymes often requires the incorporation of unnatural amino acids to enhance their function or stability. chemimpex.com this compound can be utilized as a building block in the solid-phase peptide synthesis (SPPS) of such proteins. chemimpex.com The Boc protecting group is readily removed under specific conditions, allowing for the sequential addition of other amino acids to build the desired protein sequence. researchgate.net The unique structural features of this amino acid can confer desirable properties to the final protein, such as increased resistance to degradation or altered substrate specificity.
Preparation of Physiologically Active Artificial Peptides
The design of artificial peptides with specific physiological activities is a major focus of medicinal chemistry. These peptidomimetics aim to replicate the biological activity of natural peptides while overcoming their inherent limitations. longdom.org The incorporation of this compound is a key strategy in the creation of these artificial peptides. nih.gov By introducing conformational constraints, this amino acid helps to define the three-dimensional structure of the peptide, which is crucial for its interaction with biological targets. nih.gov This can lead to the development of potent and selective agonists or antagonists for a variety of receptors.
Conformational Analysis and Structural Elucidation
Experimental Methodologies for Conformational Studies
Experimental approaches provide direct evidence of the molecule's structure in both solid and solution phases.
X-ray crystallography is a powerful technique for determining the precise atomic arrangement of a molecule in its crystalline state. For derivatives and related structures of Boc-4-amino-4-methyl-pentanoic acid, X-ray diffraction studies have been instrumental in establishing their solid-state conformation. researchgate.netgoogle.comgoogle.com
For instance, the crystal structure of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride and its ethyl ester hydrochloride have been determined, providing detailed information on bond lengths, bond angles, and the spatial orientation of the substituent groups. google.com Similarly, the X-ray structure of a seven-membered ring derived from a related N-Boc protected amino acid has been established, confirming its conformation. researchgate.net These studies reveal the preferred conformations adopted by the molecule to minimize steric strain in the solid state and highlight the influence of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net
A search of the Cambridge Structural Database (CSD) reveals crystal structure data for 4-amino-4-methylpentanoic acid, providing a foundation for understanding the core pentanoic acid chain's conformation. nih.gov
| Compound | Crystal System | Space Group | Key Findings | Reference |
| (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride | Not specified | Not specified | Provided detailed bond lengths and angles. | google.com |
| (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride | Not specified | Not specified | Confirmed spatial orientation of substituents. | google.comgoogle.com |
| Seven-membered ring derivative | Not specified | Not specified | Established the ring conformation. | researchgate.net |
| 4-amino-4-methylpentanoic acid | Not specified | Not specified | Foundational data for the pentanoic acid chain. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating the conformation of molecules in solution. For this compound and its analogues, ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom. chemicalbook.comnih.gov
Conformational isomers can sometimes be observed directly in NMR spectra, as seen in the case of (R)- and (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid, where two sets of signals corresponding to different conformers were detected. nih.gov The coupling constants between protons (J-values) can be used to determine dihedral angles and thus deduce the preferred conformations of the flexible pentanoic acid backbone. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, providing further constraints for conformational analysis. nih.gov The chemical shifts of the protons and carbons are also sensitive to the local conformation and solvent effects.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and can offer insights into its structural characteristics. In this compound, characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate (B1207046) (Boc) group, as well as the O-H and C=O stretching vibrations of the carboxylic acid, are expected. The positions of these bands can be influenced by hydrogen bonding, providing clues about the intermolecular and intramolecular interactions. While IR spectroscopy is less powerful than X-ray crystallography or NMR for detailed conformational analysis, it serves as a rapid and straightforward method for confirming the presence of key functional groups and for preliminary structural assessment. chemicalbook.com
Computational Approaches to Molecular Conformation
Computational chemistry provides a theoretical framework to complement experimental findings and to explore the conformational landscape of molecules in greater detail.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the relative energies of different conformers of this compound. nih.gov By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the low-energy (and therefore most populated) conformations. These calculations can also provide insights into the nature of intramolecular interactions, such as hydrogen bonds and steric repulsions, that govern the conformational preferences. For example, DFT calculations have been used to investigate the electronic and photophysical properties of related pentanoic acid derivatives. nih.gov
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This approach allows for the observation of conformational transitions and the characterization of the flexibility of the molecule. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations and calculate various structural properties, providing a dynamic picture of the molecule's behavior in solution. Such simulations have been used to analyze differential inhibition in related enzyme systems.
Influence of Substituents and Structural Modifications on Molecular Conformation
The molecular conformation of this compound is significantly influenced by its constituent parts. Structural modifications, even minor ones, can alter the delicate balance of steric and electronic interactions, leading to different preferred three-dimensional shapes.
The gem-dimethyl group at the C4 position (an α,α-disubstituted amino acid pattern) introduces significant conformational constraints. Compared to a monosubstituted α-carbon, this arrangement severely limits the torsional freedom along the peptide backbone, forcing the molecule to adopt more defined conformations. This principle is often exploited in peptide design to create specific secondary structures.
Furthermore, studies on other γ-amino acids have demonstrated that the longer and more flexible backbone, compared to α- or β-amino acids, allows for a greater variety of folded structures, including various helical motifs. researchgate.netnih.gov The specific conformation adopted can be highly sensitive to substituents elsewhere in the molecule. Research on γ-dipeptides has shown that modifying the C-terminus, for example by replacing a methyl amide with a benzyl (B1604629) amide, can switch the preferred conformation from one helical type to another. nih.gov This change was attributed to stabilizing C-H···π interactions between a cyclohexyl group on one residue and the newly introduced benzyl group, highlighting the critical role of non-covalent interactions in dictating molecular shape. nih.gov Therefore, the interplay between the bulky Boc-group, the constraining gem-dimethyl arrangement, and the flexible pentanoic acid chain determines the conformational preferences of this compound.
| Substituent/Structural Feature | Influence on Molecular Conformation | Underlying Physicochemical Principle |
|---|---|---|
| Boc-Protecting Group | Restricts rotation around the N-C bond; shields the amino group. | Steric hindrance from the bulky tert-butyl moiety. |
| Gem-Dimethyl Group (at C4) | Limits torsional freedom of the carbon backbone, promoting more rigid conformations. | Increased steric strain disfavors certain dihedral angles (Thorpe-Ingold effect). |
| Pentanoic Acid Chain (γ-amino acid) | Provides greater flexibility compared to α- or β-amino acids, allowing for stable folded or helical structures. researchgate.netnih.gov | More rotatable single bonds (C-C) in the backbone. |
| Carboxylic Acid Group | Can act as a hydrogen bond donor and acceptor, influencing intramolecular and intermolecular interactions. | Polarity and ability to form hydrogen bonds. |
Stereochemical Characterization and Optical Purity Determination
This compound is a chiral compound, possessing a stereocenter at the C4 carbon atom. This gives rise to two non-superimposable mirror images known as enantiomers: (R)-Boc-4-amino-4-methyl-pentanoic acid and (S)-Boc-4-amino-4-methyl-pentanoic acid. The precise three-dimensional arrangement of atoms, or stereochemistry, is critical as different enantiomers can exhibit distinct biological activities.
The definitive determination of the absolute configuration of a chiral molecule is typically accomplished using single-crystal X-ray crystallography. nih.govgoogle.com This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the unambiguous assignment of the spatial position of every atom. In addition, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR, can be used to probe the conformation and relative stereochemistry of molecules in solution. nih.gov
Beyond determining the absolute structure, assessing the optical purity or enantiomeric excess (ee) of a sample is of paramount importance, especially in pharmaceutical applications. nih.gov A common and highly effective method for this is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. researchgate.net The results of a chiral HPLC separation allow for the quantification of each enantiomer, providing a precise measure of optical purity. For instance, studies on the separation of the closely related 3-amino-4-methylpentanoic acid have demonstrated successful enantioseparation using a crown ether-based CSP. researchgate.net Commercially available this compound is often specified with a high purity of 99% or greater. fluorochem.co.uk
| Analytical Technique | Purpose | Key Parameters Measured |
|---|---|---|
| X-Ray Crystallography | Unambiguous determination of absolute stereochemistry in the solid state. nih.govgoogle.com | Atomic coordinates, bond lengths, bond angles, crystal packing. |
| Chiral HPLC | Separation and quantification of enantiomers to determine optical purity. researchgate.net | Retention Time (t_R), Separation Factor (α), Resolution (R_s). |
| 2D NMR Spectroscopy | Determination of molecular conformation and relative stereochemistry in solution. nih.gov | Nuclear Overhauser Effects (NOEs), coupling constants (J-values). |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Specific Rotation ([α]_D). |
Future Research Directions and Emerging Trends
Advances in Highly Efficient and Selective Asymmetric Synthesis Methodologies
The synthesis of α,α-disubstituted α-amino acids like Boc-4-amino-4-methyl-pentanoic acid presents considerable challenges due to the steric hindrance around the quaternary carbon center. researchgate.net However, overcoming these hurdles is a major goal in organic synthesis and drug discovery because these compounds can act as peptide conformation modifiers and precursors to bioactive molecules. researchgate.netnih.gov Recent decades have seen remarkable progress in this area, with several emerging strategies showing great promise. researchgate.netnih.gov
Future research is expected to focus on refining and expanding upon these innovative methods:
Synergistic Enantioselective Catalysis: This approach combines multiple catalysts to achieve high enantioselectivity, which has been a significant challenge. researchgate.netnih.gov
Visible-Light-Mediated Photocatalysis: Offering mild reaction conditions, this technique is becoming increasingly popular for constructing complex molecules. researchgate.netnih.govmdpi.com
Metal-Free Methodologies: The development of synthesis routes that avoid heavy metals is a key aspect of green chemistry. researchgate.netnih.gov
Carbon Dioxide (CO2) Fixation: Utilizing CO2 as a raw material in the synthesis of amino acids is an environmentally friendly approach that is gaining traction. researchgate.netnih.gov
Direct C-H Functionalization: This powerful strategy allows for the direct modification of abundant but inert C-H bonds, providing a more efficient route to novel amino acids. mdpi.com
These advancements are crucial for producing a wider variety of α,α-disubstituted amino acids with high purity and yield, which will in turn accelerate their application in various scientific fields. prismbiolab.com
Novel Applications in Targeted Drug Delivery Systems and Nanomedicine
The unique structural properties of Boc-protected amino acids, including this compound, make them valuable components in the design of sophisticated drug delivery systems. chemimpex.com Nanoparticle-based drug delivery, in particular, is a rapidly evolving field where these compounds can play a significant role.
Future research in this area is likely to explore:
Enhanced Stability and Controlled Release: Nanoparticles can protect sensitive drug molecules from degradation and control their release, improving therapeutic efficacy. Boc-protected amino acids can be incorporated into these nanoparticle structures to fine-tune their properties. nih.gov
Targeted Delivery: The surface of nanoparticles can be modified to target specific cells or tissues, minimizing off-target effects and increasing the concentration of the drug at the desired site. The versatility of amino acid chemistry allows for the attachment of various targeting ligands. chemimpex.com
Stimuli-Responsive Systems: Researchers are developing "smart" drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes. The chemical properties of Boc-protected amino acids can be harnessed to create these responsive mechanisms. miragenews.com
Peptide-Based Therapeutics: this compound serves as a crucial building block in the synthesis of custom peptides for drug development. chemimpex.comchemimpex.com These peptides can be designed to interact with specific biological targets with high precision. researchgate.net
The integration of α,α-disubstituted amino acids into nanomedicine platforms holds the potential to create more effective and safer treatments for a wide range of diseases.
Exploration in Advanced Biomaterials and Bioelectronics
The conformational constraints imposed by α,α-disubstituted amino acids make them ideal for constructing well-defined and stable three-dimensional structures. researchgate.netresearchgate.net This property is of great interest in the development of advanced biomaterials and bioelectronics.
Emerging trends in this field include:
Peptide-Based Biomaterials: Peptides containing α,α-disubstituted amino acids can self-assemble into highly ordered structures like helices and sheets. researchgate.netnih.gov These structures can be used to create scaffolds for tissue engineering, hydrogels for drug delivery, and other functional biomaterials.
Bioelectronics: The defined conformations of these peptides can be exploited to create molecular wires or other components for bioelectronic devices. The ability to control the secondary structure of peptides is crucial for designing materials with specific electronic properties. nih.gov
Protein Engineering: By incorporating unnatural amino acids like this compound into proteins, researchers can enhance their stability, modify their function, and introduce novel catalytic activities. chemimpex.com
The ability to precisely control the structure and function of peptides and proteins through the inclusion of α,α-disubstituted amino acids opens up exciting possibilities for the creation of next-generation biomaterials and bioelectronic devices.
Computational Design and in silico Screening of Bioactive Compounds
Computational tools are becoming increasingly important in the drug discovery process, allowing for the rapid screening of large virtual libraries of compounds and the rational design of new drug candidates. mdpi.comnih.gov This approach is particularly well-suited for the development of peptide-based therapeutics containing non-proteinogenic amino acids.
Key areas of future research include:
Virtual Screening of Peptide Libraries: Computational methods can be used to predict the binding affinity and biological activity of peptides containing α,α-disubstituted amino acids, allowing researchers to prioritize the most promising candidates for experimental validation. mdpi.com
Conformational Analysis: Molecular dynamics simulations can be used to explore the conformational space of peptides and understand how the incorporation of α,α-disubstituted amino acids influences their structure and dynamics. nih.gov This information is crucial for designing peptides with specific biological functions. researchgate.net
De Novo Design: Advanced algorithms can be used to design entirely new peptides with desired properties from the ground up. This allows for the exploration of a much larger chemical space than is possible with traditional methods.
The synergy between computational design and experimental synthesis will be critical for accelerating the discovery of new bioactive compounds based on α,α-disubstituted amino acids.
Development of Sustainable and Green Synthesis Approaches for Amino Acid Derivatives
The development of environmentally friendly and sustainable methods for chemical synthesis is a major focus of modern chemistry. rsc.org This is particularly relevant for the production of non-proteinogenic amino acids, which are often synthesized using multi-step processes that generate significant waste.
Future research in green synthesis will likely concentrate on:
Biocatalysis: The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. frontiersin.org Researchers are exploring the use of engineered enzymes to produce α,α-disubstituted amino acids.
Flow Chemistry: Continuous flow reactors can offer improved efficiency, safety, and scalability compared to traditional batch processes. This technology is well-suited for the synthesis of fine chemicals like amino acid derivatives.
Renewable Feedstocks: The use of biomass-derived starting materials, such as levulinic acid, to synthesize amino acids is a promising approach for reducing our reliance on fossil fuels. frontiersin.org
Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, are a key principle of green chemistry.
By embracing these sustainable and green synthesis approaches, the chemical industry can produce valuable amino acid derivatives like this compound in a more environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-4-amino-4-methyl-pentanoic acid?
- Methodology : A multi-step approach is typically employed, starting with Boc protection of the amine group, followed by homologation at the carboxyl end. Key steps include deoxygenation via a modified Barton-McCombie reaction and final deprotection to yield the target compound. Intermediate purification using column chromatography and characterization via H/C NMR is critical .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the Boc group. Monitor reaction progress with TLC and confirm intermediates via mass spectrometry.
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology : Chiral HPLC is the gold standard for determining enantiomeric excess (e.g., achieving >99% purity). For example, reverse-phase columns with chiral stationary phases (e.g., Chiralpak®) can resolve enantiomers .
- Troubleshooting : Optimize mobile phase composition (e.g., hexane/isopropanol gradients) and column temperature to improve resolution.
Q. What safety protocols are essential for handling this compound?
- Guidelines : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store the compound in a cool, dry environment under inert gas (e.g., argon). Dispose of waste via certified chemical disposal services, as outlined in GHS-aligned safety data sheets .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?
- Case Study : Structural homologues like (R)-4-(Boc-amino)-5-phenylpentanoic acid exhibit divergent pharmacological profiles. For instance, the R-enantiomer of a baclofen homologue showed 50-fold weaker GABAB receptor affinity compared to its parent compound, suggesting steric and electronic influences on receptor binding .
- Experimental Design : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement) and functional tests (e.g., guinea pig ileum contraction assays). Use molecular docking simulations to predict interactions.
Q. How can racemization be minimized during Boc deprotection?
- Optimization Strategies :
- Use mild acidic conditions (e.g., TFA in DCM at 0°C) to avoid prolonged exposure to harsh reagents.
- Monitor racemization via circular dichroism (CD) or chiral HPLC post-deprotection .
- Add scavengers (e.g., triisopropylsilane) during TFA treatment to suppress side reactions.
Q. Why do some structural homologues show non-GABAB receptor-mediated activity?
- Analysis : A baclofen homologue, (R)-5-amino-4-(4-chlorophenyl)pentanoic acid, inhibited ileum contractions by 94% but was insensitive to GABAB antagonists. This suggests off-target interactions, possibly with ion channels or unrecognized GPCRs.
- Methodology : Perform receptor panelling (e.g., calcium flux assays across GPCR libraries) and knockout models to identify novel targets .
Data Contradictions and Resolution
Q. Discrepancies in reported pharmacological activities: How to reconcile conflicting data?
- Example : While this compound derivatives may lack GABAB affinity, their potent inhibition of ileum contractions (94% vs. 59% for baclofen) implies alternative mechanisms.
- Resolution : Conduct mechanistic studies (e.g., patch-clamp electrophysiology) to test for effects on acetylcholine release or calcium signaling. Validate findings with selective pharmacological inhibitors .
Methodological Tools
- Characterization :
- NMR : Assign peaks using H-C HSQC for carbamate (Boc) and methyl group verification.
- HPLC-MS : Use C18 columns with ESI-MS in positive ion mode for purity assessment.
- Conjugation : For bioconjugation (e.g., peptide coupling), activate the carboxyl group with EDC/NHS in pH 6.0 MES buffer, followed by purification via size-exclusion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
